4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one

Descripción general

Descripción

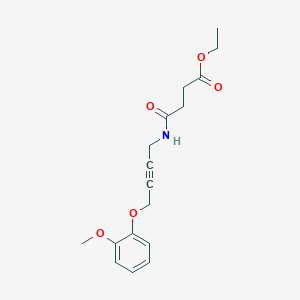

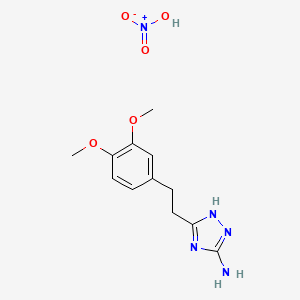

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is a chemical compound with the molecular formula C11H12N4OS .

Molecular Structure Analysis

The molecular structure of 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one consists of a triazine ring, which is a heterocyclic compound containing three nitrogen atoms . The triazine ring is substituted with an amino group, a benzylsulfanyl group, and a methyl group .Aplicaciones Científicas De Investigación

- Target crops include fodder beet, mangels, red beets, and sugar beets, controlling grasses and broad-leaved weeds .

- The sensor exhibits a linear dynamic range and high sensitivity, making it useful for environmental monitoring and analytical chemistry .

- Understanding its degradation pathways and kinetics is crucial for environmental risk assessment and sustainable use .

- Its impact on weeds versus sugar beet plants is an essential consideration for effective weed management .

Herbicide Activity

Cu(II) Ion-Selective Sensor

Photodegradation Studies

Selective Phytotoxicity in Sugar Beet

Material Science and Organic Synthesis

Mecanismo De Acción

Target of Action

It’s structurally similar to metamitron , which primarily targets the photosystem II in plants .

Mode of Action

Metamitron, a structurally similar compound, disrupts photosystem ii, inhibiting electron transport . It is absorbed effectively through the leaf surface and the roots .

Biochemical Pathways

Metamitron, a structurally similar compound, affects the photosynthetic electron transport chain by disrupting photosystem ii .

Pharmacokinetics

Metamitron, a structurally similar compound, is known to have low polarity and is hydrophobic in nature . It has a pKa value of 2.9 , suggesting it can exist in different ionic states depending on the pH of the environment, which could impact its absorption and distribution.

Result of Action

Metamitron, a structurally similar compound, once absorbed, is translocated acropetally to the leaves of the target plants .

Action Environment

Metamitron, a structurally similar compound, is very stable in acidic media and decomposed by strong alkalis . Its stability might be influenced by pH, temperature, and other environmental factors .

Propiedades

IUPAC Name |

4-amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-8-10(16)15(12)11(14-13-8)17-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLVKJHBNALSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)

![methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2413541.png)

![1-[(2-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2413547.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413550.png)

![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)